Superior Glucocorticoid Receptor (GR) Binding Affinity of the Active Metabolite 17-BMP Compared to Dexamethasone, Budesonide, and the Parent Prodrug
The active metabolite of beclometasone dipropionate (BDP), beclometasone-17-monopropionate (17-BMP), demonstrates significantly higher binding affinity for the human glucocorticoid receptor (GR) than several other clinically relevant corticosteroids, including the parent prodrug BDP. This activation step is critical for the compound's therapeutic effect [1]. In vitro studies quantify this differential binding: 17-BMP exhibits approximately 13 times the binding affinity of dexamethasone, 1.5 times that of budesonide, 6 times that of triamcinolone acetonide, and 25 times that of beclomethasone dipropionate [1].
| Evidence Dimension | Relative binding affinity for the human glucocorticoid receptor (in vitro) |
|---|---|
| Target Compound Data | Relative Affinity = 13 (dexamethasone baseline), 1.5 (budesonide baseline) |
| Comparator Or Baseline | Dexamethasone (Relative Affinity = 1), Budesonide (Relative Affinity = 1), Triamcinolone Acetonide (Relative Affinity = 1), Beclomethasone Dipropionate (Relative Affinity = 1) |
| Quantified Difference | 13-fold higher than dexamethasone; 1.5-fold higher than budesonide; 25-fold higher than BDP |
| Conditions | In vitro binding assay using human glucocorticoid receptor (expressed in CV-1 cells). |
Why This Matters
This pharmacodynamic differentiation confirms that BDP's efficacy is contingent upon its conversion to 17-BMP, and that 17-BMP's receptor engagement profile is quantitatively distinct from other ICS active moieties, informing potency comparisons and therapeutic index calculations.
- [1] U.S. Food and Drug Administration. QNASL (beclomethasone dipropionate) Nasal Aerosol. Package Insert. 2022. View Source
